BMS-536924, chemically named BMS-536924, is a potent, small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases. [, ] It has garnered significant attention in scientific research due to its potential as an anti-cancer therapeutic agent. [, , , , , , , , , , , , , , , ]
The synthesis of BMS-536924 is detailed in the paper by Wittman et al. [] The process involves a multi-step synthetic route, employing various reactions including Suzuki coupling, nucleophilic aromatic substitution, and amide bond formation. Specific details regarding reaction conditions, reagents, and yields are provided in the publication.
The molecular structure of BMS-536924 consists of a central benzimidazole core substituted with a morpholine ring, a methyl group, and a pyridinone moiety. [] The pyridinone is further substituted with a chiral (2S)-2-(3-chlorophenyl)-2-hydroxyethyl amino group. The specific spatial arrangement of these substituents contributes to the molecule's biological activity. Details regarding bond lengths, angles, and other structural parameters can be found in the original publication.
BMS-536924 acts as an ATP-competitive inhibitor of both IGF-1R and InsR tyrosine kinases. [, , , , , , ] Upon binding to the ATP-binding site of these receptors, it prevents the phosphorylation of downstream signaling molecules, ultimately inhibiting the activation of pathways involved in cell growth, proliferation, and survival. [, , , , , , , , , , , , , , , ] This mechanism of action underpins its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , ]
Breast Cancer: Research indicates that BMS-536924 inhibits the growth of breast cancer cell lines in vitro and in vivo. [, , , , , , , , ] It has shown efficacy in both hormone-sensitive and hormone-resistant models, suggesting its potential in overcoming resistance mechanisms. [, , ] Studies also highlight the role of BCRP, an efflux transporter, in mediating resistance to BMS-536924. [, ]
Sarcomas: BMS-536924 demonstrates promising activity against various sarcoma subtypes, including Ewing's sarcoma and rhabdomyosarcoma. [, , , ] Researchers have identified potential biomarkers, such as IGF-IR expression and IGFBP levels, that could predict sensitivity to this compound. [, ]
Other Cancers: BMS-536924 exhibits antitumor activity in preclinical models of glioblastoma, [] hepatocellular carcinoma, [] biliary tract cancers, [] acute myelogenous leukemia, [] prostate cancer, [] pancreatic ductal adenocarcinoma, [] and esophageal carcinomas. []
Beyond its direct anti-cancer effects, BMS-536924 has proven valuable in understanding the complexities of the IGF signaling pathway and its involvement in various cellular processes. For instance, research using this inhibitor revealed its role in regulating dopamine reuptake in the brain, offering insights into potential therapeutic targets for metabolic disorders. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7